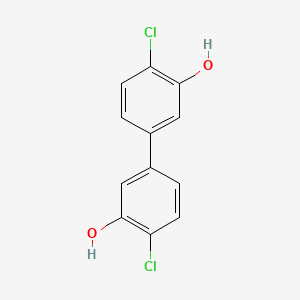![molecular formula C16H14ClNO4 B12647590 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid CAS No. 87347-28-2](/img/structure/B12647590.png)
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dihydrofuro[3,4-c]pyridin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a suitable chlorophenyl derivative is introduced into the ring system.
Attachment of the acetic acid moiety: This can be done through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: Its chemical properties might make it useful in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism by which 2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: This could inhibit or activate enzymatic activity, affecting metabolic pathways.
Interaction with receptors: Binding to cellular receptors could trigger signaling pathways, leading to various biological effects.
Modulation of gene expression: It might influence the expression of specific genes, altering cellular functions.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound used as a solvent and synthetic intermediate.
(-)-Carvone: A natural compound with bioherbicidal properties.
Uniqueness
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its combination of a chlorophenyl group, a dihydrofuro[3,4-c]pyridin ring, and an acetic acid moiety sets it apart from other compounds with similar functionalities.
属性
CAS 编号 |
87347-28-2 |
|---|---|
分子式 |
C16H14ClNO4 |
分子量 |
319.74 g/mol |
IUPAC 名称 |
2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-9-15(22-8-14(19)20)13-7-21-16(12(13)6-18-9)10-2-4-11(17)5-3-10/h2-6,16H,7-8H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI 键 |
SFALQWYGIWKMFS-INIZCTEOSA-N |
手性 SMILES |
CC1=NC=C2[C@@H](OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=NC=C2C(OCC2=C1OCC(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)

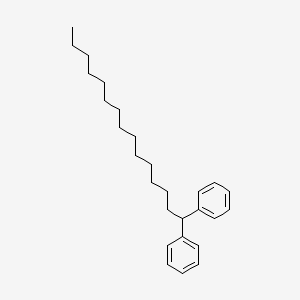
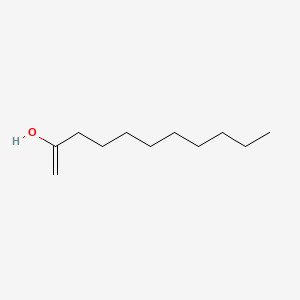
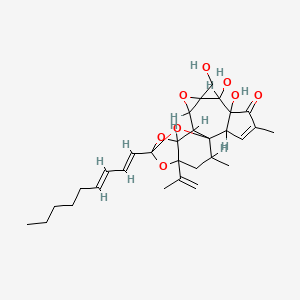
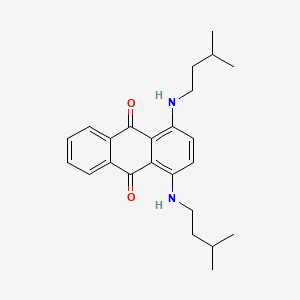


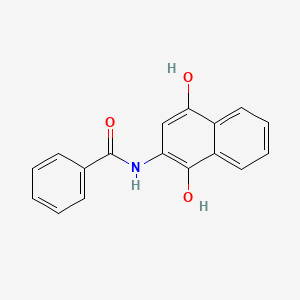
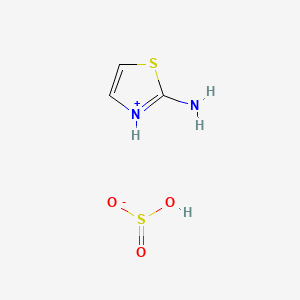
![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

